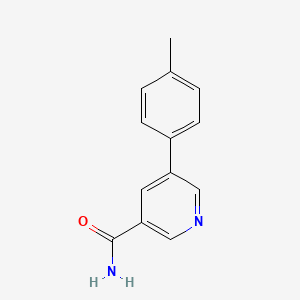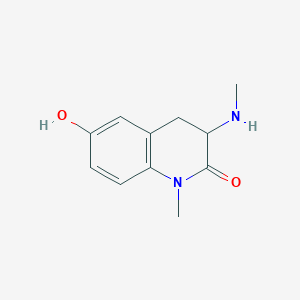
5-(p-Tolyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(对甲苯基)烟酰胺是一种化学化合物,分子式为C13H12N2O。它是烟酰胺的衍生物,烟酰胺是烟酸(维生素B3)的酰胺形式。该化合物具有烟酰胺核心,其吡啶环的5位连接着对甲苯基。烟酰胺衍生物以其多样的生物活性而闻名,并应用于各种科学研究领域。
准备方法
合成路线和反应条件
5-(对甲苯基)烟酰胺的合成通常涉及在钯催化剂的存在下,使5-溴烟酰胺与对甲苯硼酸反应。该反应在铃木偶联条件下进行,包括使用碳酸钾等碱和二甲基甲酰胺(DMF)或甲苯等溶剂。将反应混合物加热以促进偶联反应,生成5-(对甲苯基)烟酰胺。
工业生产方法
5-(对甲苯基)烟酰胺的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件,以最大限度地提高产率和纯度。这包括精确控制温度、反应时间和使用高纯度试剂。最终产品通常使用重结晶或色谱技术进行纯化,以确保适合研究和工业应用的高纯度。
化学反应分析
反应类型
5-(对甲苯基)烟酰胺会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的N-氧化物。
还原: 还原反应可以将酰胺基团转化为胺基团。
取代: 芳香环可以发生亲电取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸(m-CPBA)。
还原: 使用氢化铝锂(LiAlH4)或硼氢化钠(NaBH4)等还原剂。
取代: 亲电取代反应通常在酸性条件下使用溴或硝酸等试剂。
主要产物
氧化: 形成N-氧化物。
还原: 形成5-(对甲苯基)氨甲基吡啶。
取代: 根据所用亲电试剂的不同,形成各种取代衍生物。
科学研究应用
5-(对甲苯基)烟酰胺在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其在调节生物途径中的潜在作用。
医学: 研究其潜在的治疗作用,包括抗炎和抗癌特性。
工业: 用于开发新材料和化学工艺。
作用机制
5-(对甲苯基)烟酰胺的作用机制涉及其与各种分子靶标的相互作用。已知它会影响sirtuins和聚ADP-核糖聚合酶(PARP)等酶的活性,这些酶参与细胞过程,如DNA修复和应激反应。通过调节这些途径,5-(对甲苯基)烟酰胺可以发挥其生物学效应,包括抗炎和抗癌活性。
相似化合物的比较
类似化合物
烟酰胺: 母体化合物,以其在NAD+合成和细胞代谢中的作用而闻名。
苯甲酰胺衍生物: 具有类似酰胺结构但芳香基团不同的化合物。
肉桂酰胺衍生物: 具有肉桂酰胺核心结构的化合物。
独特性
5-(对甲苯基)烟酰胺由于存在对甲苯基,使其化学反应性和生物活性不同。这种结构修饰可以增强其与特定分子靶标的相互作用,使其成为研究和潜在治疗应用的有价值化合物。
属性
CAS 编号 |
1346691-48-2 |
|---|---|
分子式 |
C13H12N2O |
分子量 |
212.25 g/mol |
IUPAC 名称 |
5-(4-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O/c1-9-2-4-10(5-3-9)11-6-12(13(14)16)8-15-7-11/h2-8H,1H3,(H2,14,16) |
InChI 键 |
QNZGRUUXRPMTKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)






![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)



